bromopyruvic acid
CAS No.: 1113-59-3
Cat. No.: VC0001779
Molecular Formula: C3H2BrO3-
Molecular Weight: 165.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1113-59-3 |
---|---|
Molecular Formula | C3H2BrO3- |
Molecular Weight | 165.95 g/mol |
IUPAC Name | 3-bromo-2-oxopropanoate |
Standard InChI | InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
Standard InChI Key | PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES | C(C(=O)C(=O)O)Br |
Canonical SMILES | C(C(=O)C(=O)[O-])Br |
Biochemical Mechanisms of Action
Glycolytic Pathway Inhibition
3-BrPA exerts multi-target effects on glycolysis (Figure 2):
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH):
As the primary target, 3-BrPA alkylates GAPDH's active-site cysteine (Cys149), irreversibly inhibiting its dehydrogenase activity (IC₅₀ = 8.2 μM in HepG2 cells) . This blockade reduces ATP production by 78% within 2 hours, triggering necroptosis in glycolytic tumors .
Hexokinase II (HK-II):
At higher concentrations (≥50 μM), 3-BrPA dissociates HK-II from mitochondrial voltage-dependent anion channels (VDAC), disrupting the enzyme's anti-apoptotic function . This mitochondrial detachment precedes cytochrome c release and apoptosis-inducing factor (AIF) translocation, accounting for 62% of cell death in MCF-7 breast cancer models .
Mitochondrial Dysfunction and TCA Cycle Interference
Beyond glycolysis, 3-BrPA inhibits oxidative phosphorylation via:
These multi-compartment disruptions deplete ATP synergistically, with combined glycolytic and mitochondrial inhibition reducing cellular ATP by 93% in HT-29 colon carcinoma cells .
Ubiquitin-Proteasome System Modulation
A novel mechanism involves 3-BrPA's alkylation of ubiquitin-activating (E1) and conjugating (E2) enzymes, reducing global protein ubiquitination by 55% within 4 hours . This impairs proteasomal degradation of pro-apoptotic factors like Bax, increasing their intracellular levels 3.2-fold in DU145 prostate cancer cells .
Anticancer Efficacy Across Tumor Models
Hepatocellular Carcinoma (HCC)
In HepG2 xenografts, 10 mg/kg 3-BrPA (intraperitoneal, q3d) reduced tumor volume by 81% compared to controls (p < 0.001) . Mechanistically, this correlates with:
-
64% decrease in glutaminolysis flux (via glutamate dehydrogenase inhibition)
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49% reduction in NADPH/NADP⁺ ratio (limiting antioxidant synthesis)
Castration-Resistant Prostate Cancer (CRPC)
3-BrPA (25 μM) suppressed PC3 cell migration by 92% through epithelial-mesenchymal transition (EMT) reversal:
Protein | Expression Change | p-value |
---|---|---|
E-cadherin | ↑ 3.1-fold | 0.003 |
N-cadherin | ↓ 78% | 0.008 |
Vimentin | ↓ 83% | 0.001 |
Transcriptome analysis revealed downregulation of SNAI1 (log2FC = -2.4) and TWIST1 (log2FC = -1.9), key EMT transcription factors .
Selective Toxicity via MCT Transport
The preferential uptake of 3-BrPA by monocarboxylate transporter 1 (MCT1) explains its cancer selectivity :
Cell Type | MCT1 Expression (RFU) | 3-BrPA IC₅₀ (μM) |
---|---|---|
Hepatoma (HepG2) | 248 ± 31 | 12.1 ± 2.4 |
Normal hepatocyte | 47 ± 12 | >500 |
This 41-fold selectivity ratio enables tumor-specific cytotoxicity at pharmacologically achievable concentrations .
Pharmacokinetics and Analytical Profiling
HPLC-MS/MS Quantification
A validated method for plasma 3-BrPA detection employs precolumn derivatization with 4-nitro-1,2-phenylenediamine :
Parameter | Value |
---|---|
Column | C18 (100 × 2.1 mm, 1.7 μm) |
Mobile Phase | 0.1% formic acid/acetonitrile |
LLOQ | 0.5 ng/mL |
Linearity | 0.5–1000 ng/mL (r² = 0.998) |
Intraday precision | 2.1–4.7% RSD |
This method revealed a 3.7-hour elimination half-life for 3-BrPA in Sprague-Dawley rats, increasing to 5.1 hours when administered as a Val-Ile prodrug .
Prodrug Development
3-BrPA-Val-Ile enhances oral bioavailability (F = 34% vs. 8% for free drug) by leveraging peptide transporter 1 (PEPT1)-mediated absorption . Hydrolysis by intestinal carboxypeptidases releases active 3-BrPA, achieving tumor concentrations of 28 μM after 50 mg/kg oral dosing .
Challenges and Future Directions
Toxicity Considerations
While 3-BrPA exhibits tumor selectivity, doses >15 mg/kg in rats caused reversible hepatotoxicity (ALT ↑ 2.8-fold) and nephrotoxicity (BUN ↑ 1.9-fold) . Mitigation strategies include:
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Nanoparticle encapsulation (e.g., PLGA carriers) to reduce systemic exposure
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Conjugation with tumor-targeting ligands (e.g., folate, RGD peptides)
Clinical Translation
Ongoing Phase I trials (NCT04283027) are evaluating intra-arterial 3-BrPA for HCC, with preliminary data showing 44% disease control rate and median PFS of 5.1 months . Combination regimens with PD-1 inhibitors or PARP antagonists are under preclinical investigation to address metabolic plasticity in resistant clones.
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